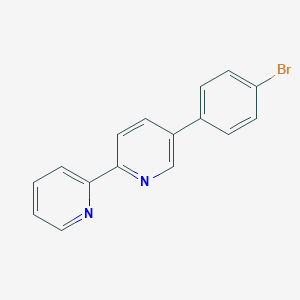

5-(4-Bromophenyl)-2,2'-bipyridine

概要

説明

5-(4-Bromophenyl)-2,2’-bipyridine: is an organic compound that belongs to the class of bipyridines It is characterized by the presence of a bromophenyl group attached to the 5th position of the bipyridine structure

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-2,2’-bipyridine typically involves the following steps:

Suzuki-Miyaura Coupling Reaction: This is a common method used to synthesize bipyridine derivatives. The reaction involves the coupling of 4-bromophenylboronic acid with 2,2’-bipyridine in the presence of a palladium catalyst and a base such as potassium carbonate.

Stille Coupling Reaction: Another method involves the coupling of 4-bromophenylstannane with 2,2’-bipyridine using a palladium catalyst.

Industrial Production Methods: While specific industrial production methods for 5-(4-Bromophenyl)-2,2’-bipyridine are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, are likely employed.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the phenyl ring undergoes substitution under specific conditions, enabling functionalization:

Key Findings :

- Electron-withdrawing bipyridine groups activate the bromophenyl ring toward NAS, with palladium or copper catalysts enhancing selectivity .

- Steric hindrance from the bipyridine framework limits para-substitution, favoring meta-products in some cases .

Cross-Coupling Reactions

The bromine atom participates in transition metal-catalyzed coupling reactions to construct complex architectures:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 5-(4-Biphenyl)-2,2'-bipyridine | 85% | |

| Pyridinylboronic acid | PdCl₂(dppf), Cs₂CO₃, THF | Terpyridine derivatives | 76% |

Stille Coupling

| Organostannane | Conditions | Product | Yield |

|---|---|---|---|

| Vinyltributyltin | Pd(PPh₃)₄, LiCl, DMF | 5-(4-Vinylphenyl)-2,2'-bipyridine | 68% |

Mechanistic Insights :

- The bipyridine moiety stabilizes palladium intermediates via chelation, improving catalytic turnover .

- Steric effects from the 2,2'-bipyridine scaffold can reduce reactivity compared to simpler aryl bromides .

Coordination Chemistry

The bipyridine unit acts as a rigid bidentate ligand, forming stable complexes with transition metals:

Structural Features :

- The bromophenyl group introduces steric bulk, altering metal-ligand bond angles and redox potentials .

- π-π stacking between bipyridine rings enhances stability in supramolecular assemblies .

Redox Reactions

The bipyridine framework undergoes reversible electron transfer processes:

| Reaction | Conditions | E₁/₂ (V vs. SCE) | Reference |

|---|---|---|---|

| Reduction | DMF, TBAP | -1.42 V | |

| Oxidation | CH₃CN, TBAP | +1.65 V |

Applications :

- Electrochromic behavior in Fe(II)/Co(II) complexes .

- Catalytic activity in Ru-based water oxidation systems .

Photochemical Reactivity

UV irradiation induces ligand-centered transitions, enabling energy transfer:

| Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Application |

|---|---|---|---|

| 290 | 450 | 0.32 | Sensor design |

Research Highlight :

Lanthanide complexes of 5-(4-Bromophenyl)-2,2'-bipyridine exhibit antenna effects, sensitizing Eu(III) luminescence for bioimaging .

科学的研究の応用

Catalysis

The compound serves as an effective ligand in the formation of metal complexes, which are crucial in catalyzing various organic reactions. Its ability to coordinate with metal ions allows for the development of catalysts that can facilitate reactions such as:

- Cross-coupling Reactions : Metal complexes formed with 5-(4-Bromophenyl)-2,2'-bipyridine have shown high efficiency in cross-coupling reactions, including Suzuki and Negishi couplings, which are fundamental in organic synthesis .

- Asymmetric Catalysis : The compound's derivatives have been utilized in asymmetric synthesis, particularly in reactions involving chiral catalysts .

Material Science

In material science, this compound is employed to create materials with specific electronic and optical properties. Applications include:

- Organic Light Emitting Diodes (OLEDs) : The compound is used as a building block for organometallic complexes that exhibit excellent photoluminescence properties essential for OLED applications .

- Dye-Sensitized Solar Cells (DSSCs) : Its derivatives are integrated into DSSCs to enhance light absorption and energy conversion efficiency .

Biological Applications

The biological relevance of this compound arises from its ability to form metal complexes that act as probes in biological systems. These applications include:

- Metal Ion Interaction Studies : Metal complexes of this bipyridine derivative are utilized to study interactions between metal ions and biological molecules, aiding in understanding biochemical processes.

- Potential Therapeutics : Research is ongoing into the use of bipyridine derivatives as therapeutic agents due to their biological activity and ability to interact with various biomolecules.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds reveals significant differences:

| Compound | Structural Features | Key Applications |

|---|---|---|

| 2,2'-Bipyridine | No substituents | Basic ligand for metal complexes |

| 4,4'-Dimethyl-2,2'-bipyridine | Methyl groups instead of bromine | Less reactive; used in simpler catalytic systems |

| 5-(4-Methylphenyl)-2,2'-bipyridine | Methyl substitution | Similar applications but lower reactivity compared to brominated version |

Case Studies and Research Findings

Recent studies highlight the effectiveness of this compound in various applications:

- A study demonstrated its role as a ligand in palladium-catalyzed cross-coupling reactions with turnover numbers exceeding 850,000 .

- Research on OLEDs showed that incorporating this compound into device architectures significantly improved light emission efficiency due to enhanced charge transfer properties .

作用機序

The mechanism of action of 5-(4-Bromophenyl)-2,2’-bipyridine primarily involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The bipyridine moiety can also participate in redox reactions, which can further modulate the reactivity of the metal complexes formed .

類似化合物との比較

2,2’-Bipyridine: Lacks the bromophenyl group, making it less versatile in substitution reactions.

4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups instead of a bromophenyl group, affecting its electronic properties and reactivity.

5-(4-Methylphenyl)-2,2’-bipyridine: Similar structure but with a methyl group instead of a bromine atom, leading to different reactivity and applications.

Uniqueness: 5-(4-Bromophenyl)-2,2’-bipyridine is unique due to the presence of the bromophenyl group, which enhances its reactivity in substitution reactions and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and material science .

生物活性

5-(4-Bromophenyl)-2,2'-bipyridine (Br-bpy) is an organic compound notable for its bipyridine structure with a bromophenyl substituent. This compound has garnered attention in various fields, particularly in coordination chemistry and materials science due to its unique chemical properties and potential biological activities. This article reviews the biological activity of Br-bpy, focusing on its antioxidant, anticancer, and antimicrobial properties, along with relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H12BrN2

- Molecular Weight : Approximately 311.18 g/mol

- Structure : Comprises two pyridine rings connected by a carbon-carbon bond, with a bromine atom attached to one of the phenyl groups.

1. Antioxidant Activity

Research has explored the antioxidant properties of Br-bpy and its metal complexes. A study synthesized transition metal complexes using Br-bpy and evaluated their antioxidant capabilities. The results indicated that while Br-bpy itself exhibited insignificant antioxidant activity, its metal complexes demonstrated promising effects:

| Metal Complex | Antioxidant Activity |

|---|---|

| Fe(II)-Br-bpy | Significant |

| Co(II)-Br-bpy | Significant |

| Ru(II)-Br-bpy | Moderate |

The study utilized free radical scavenging assays to assess activity levels, revealing that the iron and cobalt complexes outperformed the reference drug used in the study .

2. Anticancer Activity

The potential anticancer properties of Br-bpy have also been investigated. Although not directly tested as an anticancer agent, its derivatives have shown cytotoxic effects against various cancer cell lines:

- Cytotoxicity : Studies indicate that certain derivatives and metal complexes of Br-bpy can inhibit the growth of cancer cells. For instance, a related compound exhibited significant growth inhibition against CNS cancer cell lines .

- Mechanism of Action : The mechanism is believed to involve interaction with cellular targets that disrupt cancer cell proliferation.

3. Antimicrobial Activity

Br-bpy and its derivatives have been evaluated for antimicrobial properties, particularly against bacteria and fungi:

- A study reported that certain metal complexes of Br-bpy demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- The antifungal activity was also noted, with some derivatives showing effectiveness against common fungal strains .

Case Studies

Several case studies highlight the diverse applications of Br-bpy:

- Study on Metal Complexes : A synthesis of metal complexes involving Br-bpy revealed that these complexes could serve as effective agents in oxidative stress-related diseases due to their enhanced antioxidant properties compared to the ligand alone .

- Anticancer Evaluation : In vitro tests on derivatives indicated varying degrees of cytotoxicity across different cancer cell lines, emphasizing the need for further research into structure-activity relationships .

特性

IUPAC Name |

5-(4-bromophenyl)-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2/c17-14-7-4-12(5-8-14)13-6-9-16(19-11-13)15-3-1-2-10-18-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXPGCZMCNFBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479657 | |

| Record name | 5-(4-BROMOPHENYL)-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173960-45-7 | |

| Record name | 5-(4-Bromophenyl)-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173960-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-BROMOPHENYL)-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。